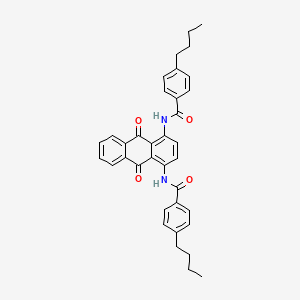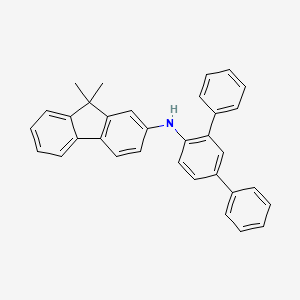
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a fluorenyl group and multiple phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diphenylphenylamine with 9,9-dimethylfluorene under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines. Substitution reactions can result in halogenated or nitrated derivatives.
科学研究应用
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diphenylamine: An organic compound with a simpler structure, used as an antioxidant and stabilizer.
Fluorene: A polycyclic aromatic hydrocarbon, used in the production of dyes and other chemicals.
2,4-Diphenylphenylamine: A related compound with similar structural features.
Uniqueness
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine is unique due to its combination of a fluorenyl group and multiple phenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C33H27N |
|---|---|
分子量 |
437.6 g/mol |
IUPAC 名称 |
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)30-16-10-9-15-27(30)28-19-18-26(22-31(28)33)34-32-20-17-25(23-11-5-3-6-12-23)21-29(32)24-13-7-4-8-14-24/h3-22,34H,1-2H3 |
InChI 键 |
SSIWNBKHUVTFHG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=C(C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)
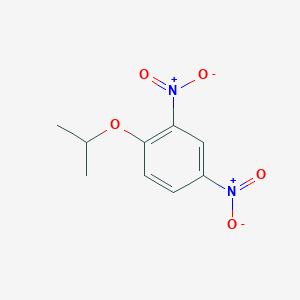

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)
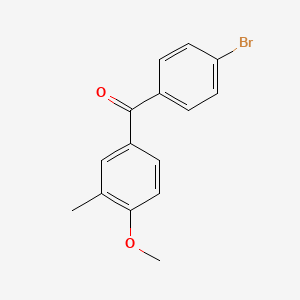
![N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide](/img/structure/B11710151.png)
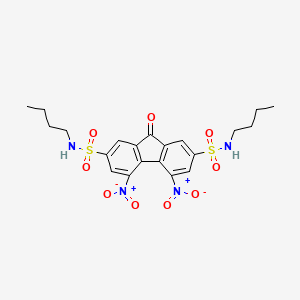
![4-methoxy-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710156.png)
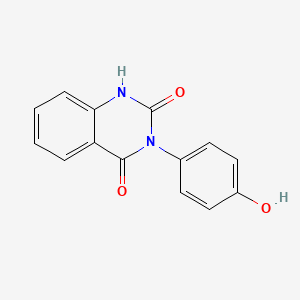
![6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde](/img/structure/B11710160.png)
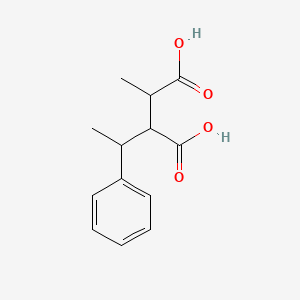

![2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11710165.png)
